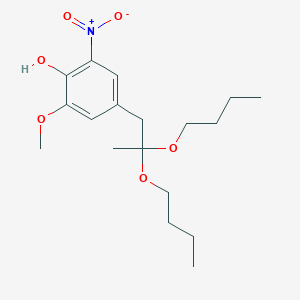
4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol is an organic compound with the molecular formula C18H29NO6 It is characterized by the presence of a nitro group, a methoxy group, and a dibutoxypropyl side chain attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol typically involves the following steps:
Alkylation: The methoxy group is introduced through an alkylation reaction using methanol and a suitable catalyst.
Butoxylation: The dibutoxypropyl side chain is added via a reaction with 2,2-dibutoxypropane under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Using techniques like distillation, crystallization, or chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dibutoxypropyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of 4-(2,2-Dibutoxypropyl)-2-methoxy-6-aminophenol.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, or other cellular processes depending on its specific application.
Comparison with Similar Compounds
4-(2,2-Dibutoxypropyl)-2-methoxyphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-(2,2-Dibutoxypropyl)-2-nitrophenol: Lacks the methoxy group, which may affect its solubility and reactivity.
2-Methoxy-6-nitrophenol: Lacks the dibutoxypropyl side chain, which may influence its biological activity and industrial applications.
Uniqueness: 4-(2,2-Dibutoxypropyl)-2-methoxy-6-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90176-93-5 |
|---|---|
Molecular Formula |
C18H29NO6 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(2,2-dibutoxypropyl)-2-methoxy-6-nitrophenol |
InChI |
InChI=1S/C18H29NO6/c1-5-7-9-24-18(3,25-10-8-6-2)13-14-11-15(19(21)22)17(20)16(12-14)23-4/h11-12,20H,5-10,13H2,1-4H3 |
InChI Key |
IOHIAXLFAQGYBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















